2-Cyano-3-hydroxy-N-(4-methylphenyl)-2-butenamide
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Overview
Description
2-Cyano-3-hydroxy-N-(4-methylphenyl)-2-butenamide is an organic compound with the molecular formula C12H11N2O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-hydroxy-N-(4-methylphenyl)-2-butenamide typically involves the reaction of 4-methylbenzylamine with cyanoacetic acid under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux, and the product is obtained after purification through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-hydroxy-N-(4-methylphenyl)-2-butenamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: 2-Cyano-3-oxo-N-(4-methylphenyl)-2-butenamide.
Reduction: 2-Amino-3-hydroxy-N-(4-methylphenyl)-2-butenamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyano-3-hydroxy-N-(4-methylphenyl)-2-butenamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-3-hydroxy-N-(4-methylphenyl)-2-butenamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The hydroxy group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3-hydroxy-N-phenyl-2-butenamide: Similar structure but lacks the methyl group on the phenyl ring.
2-Cyano-3-hydroxy-N-(4-chlorophenyl)-2-butenamide: Contains a chlorine atom instead of a methyl group on the phenyl ring.
2-Cyano-3-hydroxy-N-(4-methoxyphenyl)-2-butenamide: Contains a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
2-Cyano-3-hydroxy-N-(4-methylphenyl)-2-butenamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
(E)-2-cyano-3-hydroxy-N-(4-methylphenyl)but-2-enamide |
InChI |
InChI=1S/C12H12N2O2/c1-8-3-5-10(6-4-8)14-12(16)11(7-13)9(2)15/h3-6,15H,1-2H3,(H,14,16)/b11-9+ |
InChI Key |
MKTXCGFXIPYXCR-PKNBQFBNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C(\C)/O)/C#N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=C(C)O)C#N |
Origin of Product |
United States |
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